(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one
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Overview
Description
Scytonemin is a secondary metabolite and an extracellular matrix pigment synthesized by many strains of cyanobacteria, including Nostoc, Scytonema, Calothrix, Lyngbya, Rivularia, Chlorogloeopsis, and Hyella . It is an aromatic indole alkaloid built from two identical condensation products of tryptophan and tyrosine-derived subunits linked through a carbon-carbon bond . Scytonemin is known for its strong absorption across the UV-C, UV-B, UV-A, violet, and blue spectral regions, making it an efficient protective biomolecule against ultraviolet radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scytonemin is biosynthesized by cyanobacteria in response to ultraviolet-A radiation stress . The biosynthesis involves the shikimate pathway, where tryptophan and tyrosine are the direct precursors . The process is triggered by exposure to ultraviolet-A and ultraviolet-B wavelengths .
Industrial Production Methods: Industrial production of scytonemin involves the cultivation of cyanobacteria under controlled conditions that simulate high ultraviolet radiation exposure. This triggers the biosynthesis of scytonemin, which can then be isolated and purified . Metabolic engineering of cyanobacteria has also been explored to enhance the yield of scytonemin .
Chemical Reactions Analysis
Types of Reactions: Scytonemin undergoes various chemical reactions, including oxidation and reduction. It exists in two inter-convertible forms: an oxidized yellow-brown form and a reduced bright red form .
Common Reagents and Conditions: The oxidation and reduction reactions of scytonemin are influenced by the redox conditions of the environment. The oxidized form is insoluble in water and only slightly soluble in organic solvents, while the reduced form is more soluble in organic solvents .
Major Products: The major products formed from the reactions of scytonemin include its oxidized and reduced forms, which have different solubility properties and absorption spectra .
Scientific Research Applications
Scytonemin has a wide range of scientific research applications:
Mechanism of Action
Scytonemin exerts its effects by forming a stable protective layer in the extracellular matrix of cyanobacteria, which absorbs incoming ultraviolet-A radiation and provides passive protection to cellular components . Its biosynthesis is triggered by exposure to ultraviolet-A and ultraviolet-B wavelengths, and it involves the shikimate pathway .
Comparison with Similar Compounds
Mycosporine-like Amino Acids: These are also produced by cyanobacteria and act as natural sunscreens.
Nostodione A: Another cyanobacterial pigment with a similar structure but different functional groups.
Uniqueness of Scytonemin: Scytonemin is unique due to its strong absorption across a broad range of ultraviolet and visible light wavelengths, its stability, and its dual role as a photoprotective and antioxidant compound .
Properties
Molecular Formula |
C36H20N2O4 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |
InChI |
InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17-,26-18- |
InChI Key |
CGZKSPLDUIRCIO-MFYXSQMNSA-N |
Isomeric SMILES |
C1=CC=C2N=C\3C(=C(C(=O)/C3=C\C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C/C8=CC=C(C=C8)O)/C5=O)C2=C1 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |
Origin of Product |
United States |
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